molecular formula C23H23NOSi B14358783 tert-Butyl(2-isocyanophenoxy)diphenylsilane CAS No. 90776-62-8

tert-Butyl(2-isocyanophenoxy)diphenylsilane

Cat. No.: B14358783
CAS No.: 90776-62-8
M. Wt: 357.5 g/mol
InChI Key: JUXAIAUUHOBZHQ-UHFFFAOYSA-N
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Description

tert-Butyl(2-isocyanophenoxy)diphenylsilane is an organosilicon compound that features a tert-butyl group, an isocyanophenoxy group, and two phenyl groups attached to a silicon atom

Preparation Methods

The synthesis of tert-Butyl(2-isocyanophenoxy)diphenylsilane typically involves the reaction of tert-butyl(2-hydroxyphenoxy)diphenylsilane with a suitable isocyanate reagent. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the isocyanate group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

tert-Butyl(2-isocyanophenoxy)diphenylsilane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of different silane derivatives.

    Substitution: The phenyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl(2-isocyanophenoxy)diphenylsilane has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.

    Biology: The compound can be used in the development of silicon-based biomaterials.

    Industry: Used in the production of advanced materials with unique properties, such as high thermal stability and resistance to oxidation.

Mechanism of Action

The mechanism of action of tert-Butyl(2-isocyanophenoxy)diphenylsilane involves its interaction with various molecular targets. The isocyanate group can react with nucleophiles, leading to the formation of urea or carbamate derivatives. The silicon atom can also participate in coordination chemistry, forming stable complexes with metal ions. These interactions are crucial for the compound’s applications in materials science and catalysis.

Comparison with Similar Compounds

tert-Butyl(2-isocyanophenoxy)diphenylsilane can be compared with other similar organosilicon compounds, such as:

  • tert-Butyl(2-iodoethoxy)diphenylsilane
  • tert-Butyl(chloro)diphenylsilane
  • tert-Butyl(2-methyl-2-propoxy)diphenylsilane These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications. The unique combination of the isocyanophenoxy group with the tert-butyl and diphenylsilane moieties makes this compound particularly valuable for specific applications in materials science and catalysis.

Properties

CAS No.

90776-62-8

Molecular Formula

C23H23NOSi

Molecular Weight

357.5 g/mol

IUPAC Name

tert-butyl-(2-isocyanophenoxy)-diphenylsilane

InChI

InChI=1S/C23H23NOSi/c1-23(2,3)26(19-13-7-5-8-14-19,20-15-9-6-10-16-20)25-22-18-12-11-17-21(22)24-4/h5-18H,1-3H3

InChI Key

JUXAIAUUHOBZHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=CC=C3[N+]#[C-]

Origin of Product

United States

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